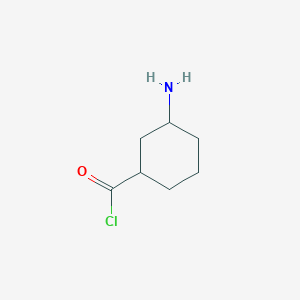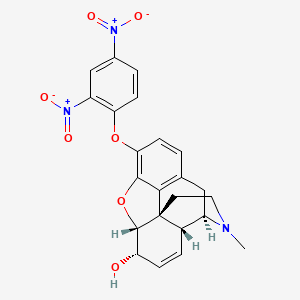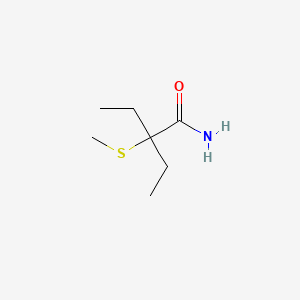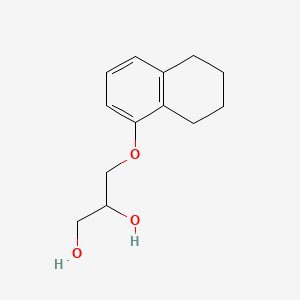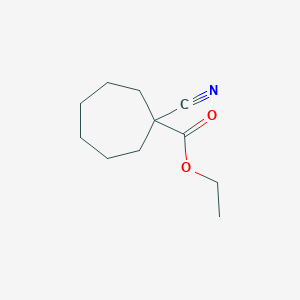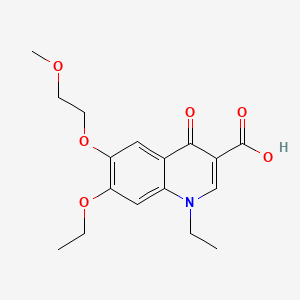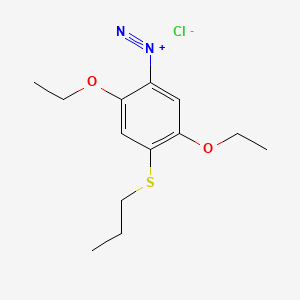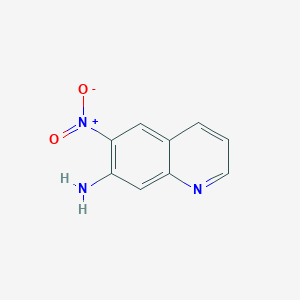
7-Amino-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-6-nitroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and nitro groups in this compound makes it a versatile compound with significant potential in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Skraup Reaction: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Skraup reaction.
Nitration and Amination: Another approach involves the nitration of 7-chloroquinoline followed by the replacement of the chlorine atom with an amino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, hydrazine hydrate, Raney nickel.
Substitution: Hydroxylamine, sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7,6-Diaminoquinoline.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
7-Amino-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Amino-6-nitroquinoline largely depends on its interaction with biological targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
類似化合物との比較
7-Aminoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness: 7-Amino-6-nitroquinoline is unique due to the presence of both amino and nitro groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions .
特性
CAS番号 |
58416-33-4 |
|---|---|
分子式 |
C9H7N3O2 |
分子量 |
189.17 g/mol |
IUPAC名 |
6-nitroquinolin-7-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H,10H2 |
InChIキー |
GISRRVYOALQQFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C=C2N=C1)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


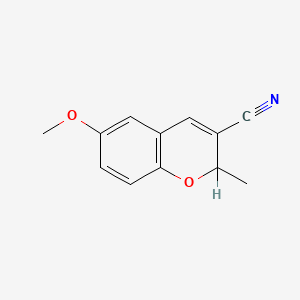
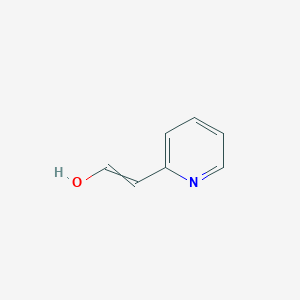


![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
